A search of scientific databases like PubChem [1] and Google Scholar doesn't reveal any published research directly investigating the properties or applications of this specific molecule.
While the exact applications are unknown, researchers might be interested in this molecule due to the presence of the indazole core combined with a carboxylic acid group and a bromine atom. Indazoles are a class of heterocyclic compounds with various biological activities [2]. Carboxylic acids are functional groups commonly found in drugs and can play a role in their pharmacokinetic properties [3]. Bromine atoms can also influence a molecule's biological activity [4].
The absence of information about specific applications doesn't necessarily mean the molecule has no uses. It could be a recently synthesized compound or one that hasn't been widely studied yet.
Here are some resources for further exploration:
5-Bromo-7-methyl-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 255.07 g/mol. This compound features a bromine atom at the fifth position and a methyl group at the seventh position of the indazole ring, along with a carboxylic acid functional group at the third position. Its structure contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry.
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.
5-Bromo-7-methyl-1H-indazole-3-carboxylic acid exhibits notable biological activities, particularly in pharmacology:
The specific biological activities of 5-bromo-7-methyl-1H-indazole-3-carboxylic acid warrant further investigation to fully understand its therapeutic potential.
The synthesis of 5-bromo-7-methyl-1H-indazole-3-carboxylic acid can be achieved through various methods:
These synthetic routes highlight the versatility of chemical strategies available for producing this compound.
5-Bromo-7-methyl-1H-indazole-3-carboxylic acid has potential applications across several domains:
Interaction studies involving 5-bromo-7-methyl-1H-indazole-3-carboxylic acid focus on its binding affinity and activity against specific biological targets. These studies are essential for understanding its mechanism of action and potential therapeutic effects. For instance:
Such investigations are crucial for advancing the compound's development into therapeutic agents.
Several compounds share structural similarities with 5-bromo-7-methyl-1H-indazole-3-carboxylic acid. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
6-Bromo-1H-indazole-3-carboxylic acid | 0.99 | Bromine at the sixth position |
4-Bromo-1H-indazole-3-carboxylic acid | 0.94 | Bromine at the fourth position |
Methyl 5-bromo-1H-indazole-3-carboxylate | 0.93 | Methyl ester form |
Ethyl 5-bromo-1H-indazole-3-carboxylate | 0.91 | Ethyl ester form |
5-Methyl-1H-indazole-3-carboxylic acid | 0.88 | Methyl substitution at the fifth position |
The uniqueness of 5-bromo-7-methyl-1H-indazole-3-carboxylic acid lies in its specific positioning of substituents on the indazole ring, which can significantly influence its biological activity and chemical reactivity compared to these similar compounds.